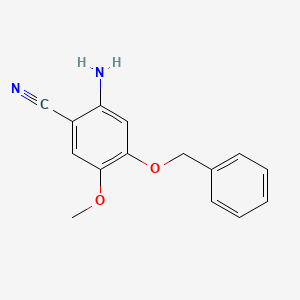
2-Amino-4-(benzyloxy)-5-methoxybenzonitrile
Cat. No. B1279623
Key on ui cas rn:
385785-02-4
M. Wt: 254.28 g/mol
InChI Key: GAOSRWTZALOJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06919338B2
Procedure details


2-nitro-4-benzyloxy-5-methoxybenzonitrile (40 g, 125 mmol) tetrabutylammonium chloride (21 g, 75 mmol) in methylenechloride (500 ml) was treated with Na2S2O4 (180 g, 87.9 mmol) in H2O (700 ml), sodium hydrosulfite was added over 45 minutes, and the mixture was stirred for 2 hours at room temperature. Sodium hydroxyde was added (pH 8.2) the mixture was extracted with methylene chloride. The organic phase was made acidic with HCl-ether (2.3N, 250 ml), the solid was recovered, suspended in methanol (250 ml) and treated with a saturated solution of sodium bicarbonate (pH 8.1). The solid was recovered, washed with water, ether to give title compound (30.7 g, 97%).






[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]([O:20][CH3:21])=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O.[Na]>C(Cl)Cl.O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>[NH2:1][C:4]1[CH:11]=[C:10]([O:12][CH2:13][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:9]([O:20][CH3:21])=[CH:8][C:5]=1[C:6]#[N:7] |f:4.5.6,^1:21|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C=C(C(=C1)OCC1=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
solvent
|
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
[Compound]
|
Name
|
mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over 45 minutes
|
|
Duration
|
45 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was recovered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with a saturated solution of sodium bicarbonate (pH 8.1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recovered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water, ether
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C#N)C=C(C(=C1)OCC1=CC=CC=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.7 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
